molecular formula C17H22N2O3S B2884923 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953230-66-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2884923
CAS RN: 953230-66-5
M. Wt: 334.43
InChI Key: QKIJUIUFCMOIRZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . Furan derivatives can be produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .


Molecular Structure Analysis

The compound likely contains a piperidine ring attached to a furan ring through a methylene bridge . The exact structure would need to be confirmed through spectroscopic analysis.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and furan rings. Piperidine is a secondary amine and can participate in reactions typical of amines . Furan is an aromatic heterocycle and can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives typically have a high boiling point due to the presence of the nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzenesulfonamide derivatives, including those related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, primarily focuses on their synthesis and the exploration of their chemical properties. For instance, studies detail the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides using gold(I)-catalyzed cascade reactions, which enrich the chemistry of gold carbenoids with group migration insights (Tao Wang et al., 2014). Similarly, the creation of novel sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or cyanophenylmethylene-thiadiazol-yl moieties has been investigated for their inhibitory effects on carbonic anhydrases, showcasing their potential in medicinal chemistry (A. Alafeefy et al., 2015).

Biological and Pharmacological Applications

Beyond chemical synthesis, benzenesulfonamide derivatives have been studied for various biological and pharmacological applications. For example, some derivatives have shown potential as inhibitors of membrane-bound phospholipase A2, with implications for reducing the size of myocardial infarction in coronary occluded rats (H. Oinuma et al., 1991). Other studies have evaluated the antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles of sulfonamides incorporating triazine structural motifs, suggesting their utility in treating diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

Antimicrobial and Anticancer Potential

Some newly synthesized N-substituted benzenesulfonamide derivatives have been screened for their in vitro antimicrobial activity, showing significant effects against various microbial strains. This underscores the potential of such compounds in developing new antimicrobial agents (N. Desai et al., 2016). Additionally, research into the synthesis and characterization of celecoxib derivatives, including sulfonamide compounds, has indicated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the broad applicability of these derivatives in medicinal chemistry (Ş. Küçükgüzel et al., 2013).

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. As a general precaution, compounds containing piperidine and furan rings should be handled with care .

Future Directions

The potential applications of this compound would depend on its biological activity. Piperidine derivatives are a focus of ongoing research due to their presence in many pharmaceuticals . Further studies could explore the potential uses of this compound in drug development.

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-23(21,17-6-2-1-3-7-17)18-13-15-8-10-19(11-9-15)14-16-5-4-12-22-16/h1-7,12,15,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJUIUFCMOIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

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